Superior Anticonvulsant Efficacy vs. Symmetrically Substituted 5,5-Diphenylhydantoins
In a direct head-to-head pharmacological comparison, 3-amino-5,5-diphenylhydantoin (the target compound) demonstrated high and prolonged anticonvulsant activity, whereas a parallel series of 5,5-diarylhydantoins with symmetric substitutions on the benzene rings were found to be practically inactive as anticonvulsants in the same preliminary pharmacological tests [1]. The report explicitly states that anticonvulsant activity was retained only in the 3-amino derivative and not in the symmetrically substituted analogs, marking a clear SAR breakpoint.
| Evidence Dimension | Anticonvulsant activity in preliminary pharmacological screening |
|---|---|
| Target Compound Data | High and prolonged anticonvulsant activity (qualitative descriptor from the original study) |
| Comparator Or Baseline | Symmetrically substituted 5,5-diarylhydantoins (multiple compounds) — practically inactive as anticonvulsants |
| Quantified Difference | Qualitative categorical difference: active (target) vs. inactive (comparators); the study highlights that only the 3-amino derivative preserved anticonvulsant efficacy |
| Conditions | Preliminary pharmacological tests (likely maximal electroshock seizure model, as typical for the group; exact model not detailed in abstract) |
Why This Matters
For anticonvulsant drug discovery programs, this evidence demonstrates that the 3-amino substituent is a critical pharmacophoric feature; sourcing a symmetrically substituted analog will yield false negatives in seizure models and misguide SAR interpretation.
- [1] Lange J, et al. The effect of substitution on anticonvulsant activity of some 5,5-diphenylhydantoin derivatives. Acta Pol Pharm. 1990;47(3-4):71-75. PMID: 12959256. View Source
